molecular formula C5H10F3N B13305374 2-(Aminomethyl)-1,1,1-trifluorobutane

2-(Aminomethyl)-1,1,1-trifluorobutane

Cat. No.: B13305374
M. Wt: 141.13 g/mol
InChI Key: DEOOXUPGJFOQEF-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,1,1-trifluorobutane is an organic compound characterized by the presence of an aminomethyl group attached to a trifluorobutane backbone This compound is of interest due to its unique chemical properties, which include the presence of both an amine group and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,1,1-trifluorobutane typically involves the reaction of 1,1,1-trifluorobutane with formaldehyde and ammonia.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can enhance the efficiency of the reductive amination process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1,1,1-trifluorobutane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted trifluorobutane derivatives .

Scientific Research Applications

2-(Aminomethyl)-1,1,1-trifluorobutane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,1,1-trifluorobutane involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The trifluoromethyl groups can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)oxazoline
  • 2-(Aminomethyl)furan

Uniqueness

2-(Aminomethyl)-1,1,1-trifluorobutane is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased stability and lipophilicity compared to other similar compounds. This makes it particularly valuable in applications where these properties are advantageous .

Properties

Molecular Formula

C5H10F3N

Molecular Weight

141.13 g/mol

IUPAC Name

2-(trifluoromethyl)butan-1-amine

InChI

InChI=1S/C5H10F3N/c1-2-4(3-9)5(6,7)8/h4H,2-3,9H2,1H3

InChI Key

DEOOXUPGJFOQEF-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(F)(F)F

Origin of Product

United States

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